molecular formula C18H34O B12696516 (3R)-1-Octadecyn-3-ol CAS No. 460740-59-4

(3R)-1-Octadecyn-3-ol

Cat. No.: B12696516
CAS No.: 460740-59-4
M. Wt: 266.5 g/mol
InChI Key: AWMLACVUFZMWQW-SFHVURJKSA-N
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Description

(3R)-1-Octadecyn-3-ol: is an organic compound characterized by an alkyne functional group and a hydroxyl group attached to a chiral center. This compound is notable for its unique structure, which combines the properties of both alcohols and alkynes, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Octadecyn-3-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the alkylation of a terminal alkyne with a chiral epoxide, followed by reduction to yield the desired alcohol. The reaction conditions often require a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while maintaining the stereochemical integrity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: (3R)-1-Octadecyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry: In chemistry, (3R)-1-Octadecyn-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological membranes and proteins makes it a subject of interest in the study of cell signaling and membrane dynamics.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which (3R)-1-Octadecyn-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (3S)-1-Octadecyn-3-ol: The enantiomer of (3R)-1-Octadecyn-3-ol, differing only in the configuration at the chiral center.

    1-Octadecyne: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-Octadecanol: Lacks the alkyne group, making it less versatile in synthetic applications.

Uniqueness: this compound is unique due to its combination of an alkyne and a hydroxyl group attached to a chiral center. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

460740-59-4

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

(3R)-octadec-1-yn-3-ol

InChI

InChI=1S/C18H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)4-2/h2,18-19H,3,5-17H2,1H3/t18-/m0/s1

InChI Key

AWMLACVUFZMWQW-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H](C#C)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C#C)O

Origin of Product

United States

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